Home > Products > Screening Compounds P82927 > Taranabant ((1R,2R)stereoisomer)
Taranabant ((1R,2R)stereoisomer) -

Taranabant ((1R,2R)stereoisomer)

Catalog Number: EVT-255753
CAS Number:
Molecular Formula: C27H25ClF3N3O2
Molecular Weight: 516.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taranabant (1R,2R)stereoisomer is the R-enantiomer of Taranabant. Taranabant is a highly potent and selective cannabinoid 1 (CB1) receptor inverse agonist.
Synthesis Analysis

The synthesis of taranabant involves several key steps that highlight advanced organic chemistry techniques. A prominent method includes:

  1. Stereoselective Synthesis: The synthesis begins with a highly stereoselective formation of vinyl tosylate, which serves as a precursor for further reactions.
  2. Palladium-Catalyzed Amidation: This step leads to the formation of a tetrasubstituted enamide through palladium-catalyzed amidation, which is crucial for introducing nitrogen into the structure.
  3. Asymmetric Hydrogenation: A significant aspect of the synthesis is the asymmetric hydrogenation that creates two adjacent stereogenic centers in one step. This process involves careful coordination with catalysts such as rhodium to avoid complications from coordinating functional groups like nitriles .
Molecular Structure Analysis

Taranabant's molecular structure is characterized by its complex arrangement of atoms that contribute to its function as a cannabinoid receptor inverse agonist. Key structural features include:

  • Molecular Formula: C19_{19}H20_{20}ClN3_{3}O2_{2}
  • Molecular Weight: Approximately 345.83 g/mol
  • Stereochemistry: The (1R,2R) stereoisomer is essential for its binding affinity and biological activity at the CB1 receptor.

The compound features a biphenyl moiety linked to a piperidine ring and includes functional groups such as amides and chlorines that enhance its pharmacological properties .

Chemical Reactions Analysis

Taranabant undergoes several chemical reactions that are integral to its synthesis and potential applications:

  • Hydrogenation Reactions: These reactions are pivotal in forming the desired stereochemistry and are conducted under controlled conditions to ensure selectivity.
  • Amidation Reactions: The introduction of amide functionalities via amidation reactions allows for modifications that can enhance receptor binding properties.
  • Dehydration Reactions: Certain steps involve dehydration processes that help in refining the final structure and improving stability .

These reactions illustrate the versatility of taranabant's synthetic pathway and its potential for further modifications.

Mechanism of Action

Taranabant functions primarily as an inverse agonist at the cannabinoid-1 receptor, which plays a crucial role in regulating appetite and energy homeostasis. The mechanism involves:

  1. Binding Affinity: Taranabant binds to the CB1 receptor with high affinity, leading to a decrease in receptor activity compared to neutral antagonists.
  2. Inhibition of Signal Transduction: By inhibiting the receptor's signaling pathways, taranabant reduces appetite stimulation and promotes energy expenditure.
  3. Potential Therapeutic Effects: This mechanism positions taranabant as a candidate for obesity treatment by targeting metabolic pathways influenced by endocannabinoids .

Data from biological evaluations indicate promising results in reducing body weight and improving metabolic profiles in preclinical models.

Physical and Chemical Properties Analysis

Taranabant exhibits several notable physical and chemical properties:

  • Solubility: It displays moderate solubility in organic solvents but limited solubility in water, which may influence its bioavailability.
  • Stability: The compound is relatively stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • Melting Point: Detailed studies have indicated a melting point range that supports its solid-state stability during formulation processes .

These properties are critical when considering formulation strategies for clinical applications.

Applications

Taranabant has been primarily investigated for its potential use in:

  • Obesity Treatment: As an inverse agonist of the cannabinoid-1 receptor, it aims to provide an effective pharmacological option for managing obesity by curbing appetite and enhancing metabolic rates.
  • Research Tool: Taranabant serves as a valuable tool in research aimed at understanding cannabinoid receptor biology and developing new therapeutic agents targeting metabolic disorders .
Mechanism of Action and Pharmacological Targets

Cannabinoid-1 Receptor Inverse Agonism Dynamics

Taranabant (MK-0364) is a potent, selective inverse agonist of the cannabinoid type 1 receptor (CB1R), a G-protein coupled receptor (GPCR) abundantly expressed in the central nervous system and peripheral tissues. Unlike neutral antagonists, inverse agonists suppress constitutive receptor activity, shifting CB1R toward an inactive conformation. Taranabant binds the orthosteric site of CB1R, stabilizing a state that inhibits G-protein coupling and downstream signaling. This suppresses the tonic activity of the endocannabinoid system (ECS), which modulates energy homeostasis, appetite, and lipid metabolism [1] [2] [4].

Crystallographic studies reveal that taranabant binding induces distinct conformational changes in CB1R’s transmembrane helices (particularly TM1, TM2, and TM6), reducing the binding pocket volume by 53% compared to agonist-bound states. Key interactions involve:

  • Hydrophobic contacts with residues Val196/3.32, Phe200/3.36, Trp356/6.48, and Leu359/6.51
  • Halogen bonding between its chlorine atom and Lys192
  • Hydrogen bonding with Ser383/7.39 [5] [9].

These interactions stabilize the inactive state by reinforcing the "twin toggle switch" (Phe2003.36-Trp3566.48), a critical motif in GPCR activation [9].

Table 1: Thermodynamic and Kinetic Binding Parameters of Taranabant at CB1R

ParameterValueExperimental System
Ki0.35 ± 0.12 nMHuman CB1R membranes [10]
IC501.8 nM[35S]GTPγS assay
Residence Time>120 minRadioligand dissociation
ΔG (Binding Energy)-12.7 kcal/molMM-PBSA calculations [9]

Stereochemical Specificity of (1R,2R)-Configuration in Receptor Binding

Taranabant’s pharmacophore centers on its (1R,2R)-stereoisomeric configuration, which optimizes complementarity with CB1R’s binding pocket. The stereospecific orientation of key moieties enhances affinity and efficacy:

  • The (1R,2R)-configuration positions the 3-cyanophenyl and 4-chlorophenyl groups in a coplanar arrangement, enabling optimal π-π stacking with Phe268/6.44 and Trp279/5.43.
  • The trifluoromethylpyridine group forms van der Waals contacts with Leu387/7.43, while its oxygen hydrogen-bonds with Ser383/7.39 [1] [4].

Molecular dynamics simulations demonstrate that the (1R,2R)-enantiomer achieves a binding energy 8.3 kcal/mol lower than its (1S,2S)-counterpart due to reduced steric clashes with Val196/3.32 and Leu386/7.42. This enantioselectivity translates to a 200-fold higher functional potency in cellular assays (EC50 = 0.6 nM vs. 128 nM for (1S,2S)) [4] [9]. The isomeric SMILES string explicitly denotes this configuration:

N#Cc1cccc(c1)[C@@H]([C@@H](NC(=O)C(Oc1ccc(cn1)C(F)(F)F)(C)C)Cc1ccc(cc1)Cl  

Comparative Analysis with Rimonabant and Other CB1 Antagonists

Taranabant and rimonabant belong to distinct structural classes (acyclic vs. diarylpyrazole) but share inverse agonism at CB1R. Key pharmacological differences include:

Binding Affinity and Kinetics:

  • Taranabant exhibits 2.9-fold higher affinity (Ki = 0.35 nM) than rimonabant (Ki = 1.0 nM) at human CB1R, attributed to its optimized interactions with helices 3 and 7 [3] [10].
  • Rimonabant has slower dissociation kinetics (t1/2 >240 min vs. >120 min for taranabant), potentially influencing duration of action [6].

Functional Selectivity:

  • Taranabant demonstrates greater suppression of constitutive activity in [35S]GTPγS assays (Emax = 92% vs. 85% for rimonabant) [6].
  • Both drugs minimally interact with CB2R (Ki >10,000 nM), but taranabant shows lower off-target activity at monoamine transporters [6].

Peripheral vs. Central Engagement:

Unlike second-generation CB1 antagonists (e.g., TM38837), taranabant achieves significant CNS penetration. PET studies using [18F]MK-9470 confirm 10–40% brain CB1R occupancy at clinically effective doses (0.5–6 mg/day), correlating with weight loss but also CNS side effects [2] [3].

Table 2: Comparative CB1 Receptor Occupancy and Efficacy in Preclinical Models

CompoundCB1R Occupancy ED50 (mg/kg)Food Intake Reduction (%)Weight Loss (vs. Control)
Taranabant0.358%*-6.6 kg**
Rimonabant0.752%*-4.5 kg**
TM38837 (Peripheral)>3012%*-1.2 kg**

*At 3 mg/kg in fasted mice; **After 12 weeks in obese subjects [2] [3] [6]

In Vitro/In Vivo Correlation of Target Engagement

Taranabant’s inverse agonism translates consistently from molecular to physiological levels:

Molecular/Cellular Level:

  • In CHO-CB1 membranes, taranabant suppresses basal [35S]GTPγS binding (IC50 = 1.8 nM), confirming inverse agonism [4].
  • It inhibits CP55,940-stimulated cAMP accumulation (pIC50 = 9.2) and ERK phosphorylation [2].

Metabolic Effects:

  • In diet-induced obese (DIO) mice, taranabant (2 mg/kg/day) reduces body weight by 18% through dual mechanisms:
  • 30% decrease in food intake (via hypothalamic CB1R engagement)
  • 15% increase in energy expenditure and fat oxidation (via peripheral CB1R in adipose tissue) [2] [8].
  • Lipid oxidation increases by 22% in humans during indirect calorimetry, confirming peripheral target engagement [2].

Receptor Occupancy-Response Relationship:

PET studies establish a direct correlation between CB1R occupancy and metabolic effects:

  • 10% occupancy: Threshold for detectable fat oxidation increase
  • 30% occupancy: Produces 4.5% body weight loss at 12 weeks
  • >40% occupancy: Associated with adverse CNS effects [2] [3].

Table 3: Clinically Observed Metabolic Effects at Different Receptor Occupancies

Occupancy LevelDose (mg/day)Body Weight ChangeFat Oxidation Change
10–20%0.5-2.1%*+8%*
20–30%2-4.5%*+15%*
30–40%4-6.3%*+22%*

*After 12 weeks of treatment in obese subjects [2]

Properties

Product Name

Taranabant ((1R,2R)stereoisomer)

IUPAC Name

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide

Molecular Formula

C27H25ClF3N3O2

Molecular Weight

516.0 g/mol

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1

InChI Key

QLYKJCMUNUWAGO-HXOBKFHXSA-N

SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Isomeric SMILES

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.